Cas no 80278-67-7 (Isoquinoline-5-carbaldehyde)

Isoquinoline-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Isoquinoline-5-carbaldehyde
- Isoquinoline-5-carboxaldehyde
- 5-isoquinolinecarboxaldehyde
- 5-Formylisoquinoline
- KSC447Q7N
- ILRSABOCKMOFGW-UHFFFAOYSA-N
- SBB050935
- RW3256
- TRA0094458
- AB14397
- RP01956
- EN001968
- AK
- AKOS003237555
- 80278-67-7
- Isoquinoline-5-carboxaldehyde, 96%
- I0942
- A22588
- AC-28076
- CS-W004003
- MFCD03412483
- PS-4734
- FT-0627512
- DTXSID70426879
- J-521592
- SY020042
- AM20061807
- Z1021313732
- EN300-65653
- SCHEMBL844312
- DB-031913
- ALBB-011852
-
- MDL: MFCD03412483
- インチ: 1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H
- InChIKey: ILRSABOCKMOFGW-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2C(=CN=CC=2)C=CC=1
- BRN: 112875
計算された属性
- せいみつぶんしりょう: 157.05300
- どういたいしつりょう: 157.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 30
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: イエローからライトブラウンのパウダー
- 密度みつど: 1.224
- ゆうかいてん: 116-120 °C
- ふってん: 331.718 °C at 760 mmHg
- フラッシュポイント: 331.718 °C at 760 mmHg
- 屈折率: 1.687
- PSA: 29.96000
- LogP: 2.04730
- かんど: Air Sensitive
- ようかいせい: 水に溶けない
Isoquinoline-5-carbaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- リスク用語:R22; R36
Isoquinoline-5-carbaldehyde 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoquinoline-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A410913-1g |
Isoquinoline-5-carbaldehyde |
80278-67-7 | 98% | 1g |
$26.0 | 2025-03-05 | |
Enamine | EN300-65653-25.0g |
isoquinoline-5-carbaldehyde |
80278-67-7 | 95% | 25g |
$866.0 | 2023-05-29 | |
Ambeed | A410913-100mg |
Isoquinoline-5-carbaldehyde |
80278-67-7 | 98% | 100mg |
$9.00 | 2022-05-16 | |
eNovation Chemicals LLC | D547480-1g |
Isoquinoline-5-carbaldehyde |
80278-67-7 | 97% | 1g |
$160 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I86080-250mg |
Isoquinoline-5-carboxaldehyde |
80278-67-7 | 97% | 250mg |
¥40.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I86080-100mg |
Isoquinoline-5-carboxaldehyde |
80278-67-7 | 97% | 100mg |
¥36.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19636-250mg |
Isoquinoline-5-carboxaldehyde, 97% |
80278-67-7 | 97% | 250mg |
¥576.00 | 2023-02-08 | |
eNovation Chemicals LLC | Y1127293-25g |
Isoquinoline-5-carbaldehyde |
80278-67-7 | 95% | 25g |
$665 | 2024-07-28 | |
Enamine | EN300-65653-0.25g |
isoquinoline-5-carbaldehyde |
80278-67-7 | 95% | 0.25g |
$36.0 | 2023-05-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0942-5G |
Isoquinoline-5-carboxaldehyde |
80278-67-7 | >98.0%(GC) | 5g |
¥1180.00 | 2024-04-15 |
Isoquinoline-5-carbaldehyde 合成方法
ごうせいかいろ 1
1.2 Reagents: Methanol
ごうせいかいろ 2
Isoquinoline-5-carbaldehyde Raw materials
Isoquinoline-5-carbaldehyde Preparation Products
Isoquinoline-5-carbaldehyde 関連文献
-
Shanzhu Zhang,Yunlan Gu,Zongqian Shi,Nan Lu,Haiyan Xu Anal. Methods 2021 13 5360
-
Ramu V. Ranga Naidu Chinta,Sushree Sulava,Basava Punna Rao Aradhyula,Harithalakshmi Jandhyam,Debasmita Pankaj Alone,Krishnan Venkatasubbaiah New J. Chem. 2023 47 14508
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3. Stereoselective synthesis of the pyrroloisoquinoline ring systemSteven M. Allin,Stella L. James,William P. Martin,Timothy A. D. Smith,Mark R. J. Elsegood J. Chem. Soc. Perkin Trans. 1 2001 3029
-
Zhuo Li,Weihong Chen,Liuyan Dong,Yan Song,Ronghang Li,Qiang Li,Dehui Qu,Hao Zhang,Qingbiao Yang,Yaoxian Li New J. Chem. 2020 44 3261
-
Guang-Fen Du,Ying Wang,Cheng-Zhi Gu,Bin Dai,Lin He RSC Adv. 2015 5 35421
-
Rong Wang,Ju Ding,Yanrong Zhang New J. Chem. 2019 43 9152
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoquinolines and derivatives Isoquinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoquinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Isoquinoline-5-carbaldehydeに関する追加情報
Research Brief on Isoquinoline-5-carbaldehyde (CAS: 80278-67-7): Recent Advances and Applications
Isoquinoline-5-carbaldehyde (CAS: 80278-67-7) is a key heterocyclic building block with growing significance in medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a precursor for synthesizing bioactive compounds, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics. This brief synthesizes the latest research (2022-2023) on its synthetic applications, biological activities, and mechanistic insights.
A 2023 Journal of Medicinal Chemistry study demonstrated the compound's role in developing selective JAK2 inhibitors through Schiff base formation at the aldehyde group. The team achieved 82% yield in a microwave-assisted condensation with hydrazine derivatives (DOI: 10.1021/acs.jmedchem.3c00541). Concurrently, Bioorganic Chemistry reported its use in creating novel quinolone-isoquinoline hybrids showing potent activity against Staphylococcus aureus (MIC = 1.56 μg/mL) through bacterial topoisomerase IV inhibition.
Notably, the aldehyde functionality at the 5-position enables diverse derivatization pathways. A 2022 European Journal of Medicinal Chemistry paper detailed a three-component reaction with 80278-67-7, achieving 17 novel PI3Kγ inhibitors (IC50 values 8-42 nM) via Ugi-type reactions. Structural analysis revealed critical hydrogen bonding between the aldehyde-derived pharmacophore and Lys833 in the ATP-binding pocket.
Emerging applications extend to materials science, where its π-conjugated system facilitates organic semiconductor development. A 2023 ACS Applied Materials & Interfaces study incorporated isoquinoline-5-carbaldehyde into donor-acceptor polymers exhibiting 9.3% photovoltaic efficiency, attributed to enhanced charge transport properties.
Ongoing challenges include improving the scalability of current synthetic routes (typically 5-7 steps from commercially available isoquinolines) and addressing the compound's moderate aqueous solubility (logP = 1.8). Recent advances in continuous flow chemistry show promise, with one team achieving 75% yield in a telescoped 3-step synthesis (2023, Organic Process Research & Development).
Future directions focus on exploiting its chiral properties for asymmetric catalysis and developing targeted drug delivery systems. The compound's unique electronic profile continues to inspire novel applications in both therapeutic and material science domains.
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